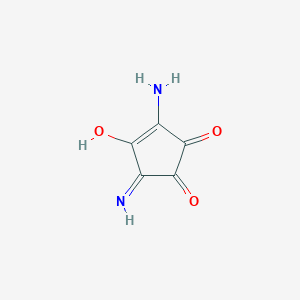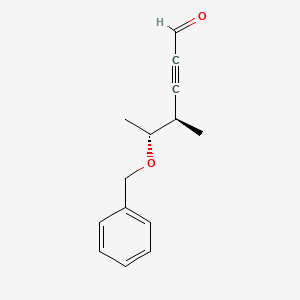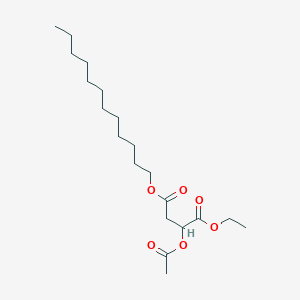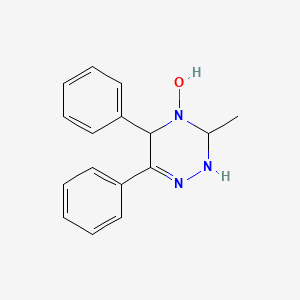![molecular formula C16H24O4S B14203955 Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester CAS No. 872674-36-7](/img/structure/B14203955.png)
Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester: is an organic compound with a complex structure that includes aromatic, ester, ether, and sulfide functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester typically involves the esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential antimicrobial and antifungal properties. They are also explored for their ability to interact with biological macromolecules .
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other applications .
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical reactions. The sulfur atom in the compound can form bonds with metal ions, influencing enzymatic activities and other biological processes .
Comparaison Avec Des Composés Similaires
Methyl benzoate: A simpler ester of benzoic acid, used in organic synthesis and as a fragrance.
Ethyl benzoate: Another ester of benzoic acid, with similar applications in synthesis and as a flavoring agent.
Methyl 4-methylbenzoate: A methyl ester of 4-methylbenzoic acid, used in organic synthesis.
Uniqueness: Benzoic acid, 4-[2-[(2,2-diethoxyethyl)thio]ethyl]-, methyl ester is unique due to the presence of the sulfur-containing side chain, which imparts distinct chemical properties and reactivity compared to simpler benzoic acid esters.
Propriétés
Numéro CAS |
872674-36-7 |
|---|---|
Formule moléculaire |
C16H24O4S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
methyl 4-[2-(2,2-diethoxyethylsulfanyl)ethyl]benzoate |
InChI |
InChI=1S/C16H24O4S/c1-4-19-15(20-5-2)12-21-11-10-13-6-8-14(9-7-13)16(17)18-3/h6-9,15H,4-5,10-12H2,1-3H3 |
Clé InChI |
HFGGFQLCHQKUDH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(CSCCC1=CC=C(C=C1)C(=O)OC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane](/img/structure/B14203874.png)
![Silane, (1,1-dimethylethyl)dimethyl[4-(phenylethynyl)phenoxy]-](/img/structure/B14203881.png)
![n-[4-(4-Aminothieno[3,2-c]pyridin-3-yl)phenyl]-n'-(4-ethylphenyl)urea](/img/structure/B14203886.png)

![2-[10-(Phenylsulfanyl)hexadeca-7,9-dien-7-YL]pyridine](/img/structure/B14203909.png)
![3-{[3-(Triethoxysilyl)propyl]amino}propane-1,2-diol](/img/structure/B14203914.png)

![Ethyl 2-[(2H-1,3-benzodioxol-5-yl)methoxy]pyridine-3-carboxylate](/img/structure/B14203936.png)

![Ethyl 2-[(1,3-benzothiazol-2-yl)sulfanyl]tetradecanoate](/img/structure/B14203949.png)

![1-[3,5-Bis(2-phenylethynyl)phenyl]-2,3,4,5,6-pentakis-phenylbenzene](/img/structure/B14203973.png)
![Benzamide, 5-bromo-2-[(4-chlorobenzoyl)amino]-](/img/structure/B14203978.png)
![Methanone, phenyl[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14203987.png)
